1-(丁基)-1H-吡唑-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

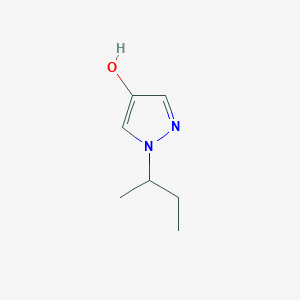

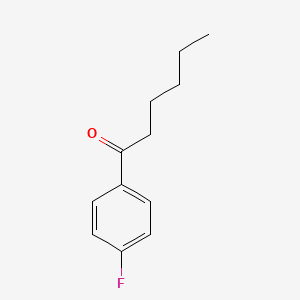

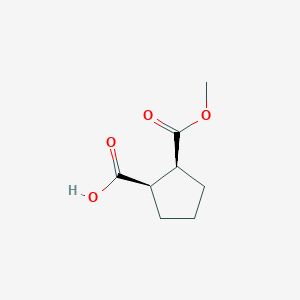

The compound "1-(Butan-2-yl)-1H-pyrazol-4-ol" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-pyrazolyl-1,2,3-triazoles involves a one-pot process using (triisopropylsilyl)butadiyne as a C4 building block, which is a novel approach for the de novo formation of heterocyclic moieties . Another method includes the preparation of bis-pyrazoles from 1,4-bis[hydrazinocarbonylmethylthio]-4-substituted-1,2,4-triazol-3-yl butane derivatives, which are further characterized by IR, NMR, and Mass spectral studies . Additionally, the synthesis of 1-(buta-1,3-dien-2-yl)pyrazoles is achieved by reacting pyrazoles with β-methylacrolein diethyl acetal followed by a 1,4-cleavage .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, in the case of angiotensin II receptor antagonists, the presence of a propyl or butyl group at position 1 and a carboxylic acid group at position 4 of the pyrazole ring is essential for high affinity . The molecular orbital calculations correlate well with the absorption properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, indicating the influence of substituents on the pyrazole moiety .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the synthesis of pyrano[4,3-b]pyran derivatives is catalyzed by 1,1'-butylenebis(3-methyl-3H-imidazol-1-ium) dihydrogensulfate, a halogen-free and reusable binuclear Brønsted ionic liquid . Another Brønsted acid, 4-(succinimido)-1-butane sulfonic acid, catalyzes the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s derivatives under solvent-free conditions . Additionally, the regioselective synthesis of succinyl-spaced pyrazoles, such as 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, is achieved through cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The cytotoxicity of bis-pyrazoles is evaluated using the MTT assay against various human cancer cell lines, and DNA binding studies are conducted to assess their potential as therapeutic agents . The optical properties, such as UV-vis absorption and fluorescence spectral characteristics, are investigated for novel oxadiazole derivatives containing the pyrazole moiety . These properties are essential for understanding the behavior of these compounds in biological systems and their potential applications in medicinal chemistry.

科学研究应用

合成和治疗特性

研究人员合成了各种1-(丁基)-1H-吡唑-4-醇衍生物,以评估它们的镇痛、抗炎和抗血小板聚集活性。例如,化合物在体内进行了测试,以评估其潜在的镇痛和抗炎特性,并在体外评估其抗血小板聚集能力。一些衍生物表现出显著的镇痛活性和强大的抗血小板聚集特性,突显了它们在治疗应用中的潜力(Menozzi et al., 2000)。

抗癌和抗微生物活性

另一项研究涉及合成和表征2-吡唑烯衍生物,以研究它们的体外和体内抗微生物和抗癌活性。这些研究涉及将合成的衍生物与细菌和乳腺癌蛋白质对接,然后进行体外抗癌活性分析。这项研究展示了该化合物在开发新的抗微生物和抗癌药物中的实用性(Rathinamanivannan et al., 2019)。

腐蚀抑制

1-(丁基)-1H-吡唑-4-醇衍生物也被研究用于其作为腐蚀抑制剂的潜力。研究利用密度泛函理论(DFT)分析了双吡唑型有机化合物的抑制效率和反应位点。这项理论研究阐明了分子结构与腐蚀抑制效率之间的相关性,建议将这些衍生物应用于保护金属免受腐蚀(Wang et al., 2006)。

在材料科学中的应用

对1-(丁基)-1H-吡唑-4-醇衍生物应用的进一步研究探讨了它们在材料科学中的用途,例如在有机发光二极管(OLEDs)的开发中的应用。研究合成了具有吡唑螯合物的Pt(II)配合物,以检查它们的光物理特性,其中一些配合物表现出机械发光性。这项研究为这些衍生物在先进材料科学中的应用开辟了新的途径,特别是在高效率OLEDs的开发中(Huang et al., 2013)。

属性

IUPAC Name |

1-butan-2-ylpyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-6(2)9-5-7(10)4-8-9/h4-6,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGNHXWGASFYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515315 |

Source

|

| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Butan-2-yl)-1H-pyrazol-4-ol | |

CAS RN |

75702-87-3 |

Source

|

| Record name | 1-(1-Methylpropyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75702-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)